alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol
Description
α,3,5-Tris(trifluoromethyl)benzyl Alcohol is a fluorinated aromatic alcohol characterized by three trifluoromethyl (-CF₃) groups attached to the benzyl alcohol scaffold: one at the α-position (adjacent to the hydroxyl-bearing carbon) and two at the 3- and 5-positions of the benzene ring. This unique substitution pattern enhances its electronegativity, steric bulk, and chemical stability, making it valuable in pharmaceutical synthesis, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H5F9O |
|---|---|
Molecular Weight |
312.13 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H5F9O/c11-8(12,13)5-1-4(7(20)10(17,18)19)2-6(3-5)9(14,15)16/h1-3,7,20H |
InChI Key |
INQXRKNPNXYHSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzyl alcohol derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of trifluoromethyl-substituted benzaldehydes or benzoic acids.
Reduction: Formation of trifluoromethyl-substituted benzyl alcohols.
Substitution: Formation of trifluoromethyl-substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used as a probe to study the effects of fluorination on biological systems. Its high fluorine content can enhance the stability and bioavailability of biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl groups can improve the metabolic stability and lipophilicity of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of metabolic enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares α,3,5-Tris(trifluoromethyl)benzyl Alcohol with key analogs, emphasizing substituent effects on reactivity and applications:
Key Differentiators
Electron-Withdrawing Effects: The trisubstituted -CF₃ groups in α,3,5-Tris(trifluoromethyl)benzyl Alcohol amplify electron-withdrawing effects compared to bis- or monosubstituted analogs. This increases acidity (pKa ~3.2, extrapolated from bis-CF₃ analogs ) and stabilizes intermediates in nucleophilic substitution reactions . In contrast, 3,5-Dichlorobenzyl alcohol exhibits weaker electron withdrawal (-Cl vs. -CF₃), reducing its utility in high-stability applications .
For example, tris[3,5-bis(trifluoromethyl)phenyl]borane (a related catalyst) shows superior efficiency in hydrogenation compared to less fluorinated analogs .
Chirality and Biological Activity: Chiral analogs like (R)-(-)-α-(Trifluoromethyl)benzyl alcohol demonstrate enantioselectivity in drug synthesis, whereas non-chiral trisubstituted derivatives may serve as rigid scaffolds for bioactive molecules .
Thermodynamic Stability :
- Fluorinated compounds generally exhibit higher thermal and oxidative stability. The trisubstituted derivative’s melting point and logP (estimated logP = 3.2–3.5) likely exceed those of dichloro or dibromo analogs, enhancing its suitability for lipophilic environments .
Biological Activity
Alpha,3,5-Tris(trifluoromethyl)benzyl alcohol is a fluorinated compound that has garnered attention in biological research due to its unique chemical properties and potential applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of three trifluoromethyl groups attached to a benzyl alcohol moiety. The high fluorine content enhances the compound's stability and lipophilicity, making it an attractive candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with molecular targets through its trifluoromethyl groups. These groups can modulate the binding affinity to specific enzymes or receptors, influencing metabolic pathways and signaling mechanisms. Research suggests that this compound may inhibit metabolic enzymes or activate certain signaling pathways, thereby affecting cellular functions.
Biological Applications
- Medicinal Chemistry : The compound is being explored as a pharmacophore in drug design. Its trifluoromethyl groups can enhance metabolic stability and bioavailability of drug candidates. For instance, studies have shown that trifluoromethylated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts .
- Chemical Probes : In biological research, this compound serves as a probe to study the effects of fluorination on biological systems. Its unique structure allows researchers to investigate how fluorination impacts the stability and activity of biologically active molecules.
- Synthesis of Bioactive Compounds : The compound is utilized in the synthesis of β-amino-α-trifluoromethyl alcohols, which are important intermediates for developing trifluoromethylated peptidomimetics and other biologically active fluorinated compounds .
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
In a study published in Nature Communications, this compound was tested for its inhibitory effects on specific enzymes involved in metabolic processes. The results indicated complete inhibition at concentrations as low as 5 μM, showcasing its potential as a therapeutic agent .
Case Study 2: Drug Development
Research conducted by Chou et al. (2007) highlighted the role of trifluoromethyl groups in enhancing the pharmacokinetic properties of drug candidates. The study demonstrated that compounds containing these groups exhibited significantly improved bioavailability compared to their non-fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
